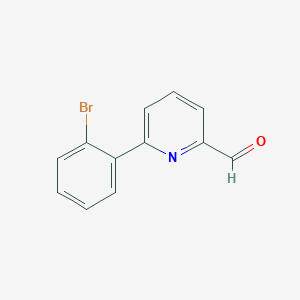
6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE is an organic compound that belongs to the class of picolinaldehydes, which are derivatives of pyridinecarboxaldehyde. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and an aldehyde group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE typically involves the bromination of 2-phenylpyridine followed by formylation. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 2-bromopyridine with phenylboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 6-(2-Bromophenyl)picolinic acid.
Reduction: 6-(2-Bromophenyl)picolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal-binding properties and enzyme inhibition.
Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-2-pyridinecarboxaldehyde
- 5-Bromo-2-pyridinecarboxaldehyde
- 6-(Trifluoromethyl)picolinaldehyde
Comparison: 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical properties and reactivity. Compared to other brominated picolinaldehydes, it offers a different steric and electronic environment, making it suitable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C12H8BrNO |
|---|---|
Molekulargewicht |
262.10 g/mol |
IUPAC-Name |
6-(2-bromophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8BrNO/c13-11-6-2-1-5-10(11)12-7-3-4-9(8-15)14-12/h1-8H |
InChI-Schlüssel |
OEEWJKKNAAMUML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














